molecular formula C5H5F2N3O3 B2743938 5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol CAS No. 2193065-39-1

5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol

Cat. No.: B2743938
CAS No.: 2193065-39-1
M. Wt: 193.11
InChI Key: GRHGKMKVQGVMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Difluoromethylation is a process that introduces a CF2H group into a molecule . This process has been used to modify various types of organic compounds, including heteroaromatics .


Synthesis Analysis

Difluoromethylation processes have seen significant advances in recent years . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct C(sp3)–CF2H bonds .

Scientific Research Applications

Corrosion Inhibition

A study by Singh et al. explored the green synthesis of pyrazol derivatives and their application for corrosion mitigation of N80 steel in an acidizing environment, significant for the petroleum industry. Their findings demonstrated the high efficiency of these derivatives in corrosion inhibition, supported by various analytical techniques, including electrochemical impedance spectroscopy and surface analysis methods (Singh, Ansari, Quraishi, & Kaya, 2020).

Catalysis in Organic Synthesis

Zhou et al. reported on dinickel(II) complexes of bis(N-heterocyclic carbene) ligands, demonstrating their efficiency as catalysts in coupling reactions of aryl chlorides. This study showcases the role of pyrazole derivatives in facilitating significant organic transformations, contributing to the synthesis of complex organic compounds (Zhou, Xi, Chen, & Da‐qi Wang, 2008).

Synthesis and Reactivity

Dalinger et al. detailed the synthesis and comparison of reactivity of trinitropyrazole derivatives, highlighting their potential in nucleophilic substitution reactions. Such studies underscore the versatility of pyrazole derivatives in synthetic chemistry, offering pathways to novel compounds (Dalinger, Vatsadze, Shkineva, Popova, Shevelev, & Nelyubina, 2013).

Molecular Functionalization for Material Science

A research focused on the methylation of pyrazol derivatives to synthesize analgesic compounds, indicating the chemical modification capabilities of pyrazole cores for developing materials with desired properties. Such functionalization strategies are pivotal in materials science for optimizing the performance of organic compounds in various applications (Burgart et al., 2019).

Mechanism of Action

While the specific mechanism of action for “5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol” is not available, compounds that inhibit ornithine decarboxylase (ODC), such as Difluoromethylornithine (DFMO, eflornithine), are known to have broad-spectrum therapeutic effects . They are used in the fight against diverse viruses, including SARS-CoV-2 .

Future Directions

Difluoromethylation is a field of research that has seen significant advances in recent years . The development of new difluoromethylation reagents and methods has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research in this area may focus on further improving the efficiency and selectivity of difluoromethylation reactions .

Properties

IUPAC Name

3-(difluoromethyl)-2-methyl-4-nitro-1H-pyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3O3/c1-9-2(4(6)7)3(10(12)13)5(11)8-9/h4H,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHGKMKVQGVMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.